An In-depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine (CAS: 14048-15-8)
An In-depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine (CAS: 14048-15-8)
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif recurring in a multitude of biologically active agents.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this class, 2,4-Dimethoxypyrimidin-5-amine emerges as a highly versatile and strategic building block. Its trifunctional nature—an electron-donating amine at the C5 position flanked by two reactive methoxy groups at C2 and C4—provides medicinal chemists with a precise toolkit for molecular elaboration. This guide offers a comprehensive technical overview of its synthesis, characterization, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery programs.
Section 1: Physicochemical and Structural Characteristics
A thorough understanding of a molecule's intrinsic properties is the bedrock of its successful application in synthesis and screening. 2,4-Dimethoxypyrimidin-5-amine is typically a solid at room temperature with a melting point of approximately 89°C.[2][3] Its solubility profile is dictated by the polar amine and ether functionalities, balanced by the aromatic pyrimidine core. It is advisable to store the compound under refrigerated conditions (2-8°C) and protected from light to ensure long-term stability.[2][4]
| Property | Value | Source(s) |
| CAS Number | 14048-15-8 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2][4] |
| Molecular Weight | 155.16 g/mol | [2][4] |
| Exact Mass | 155.069476538 Da | [2] |
| Melting Point | 89°C | [2][3] |
| XLogP3 | 0.1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Storage Temperature | 2-8°C, Protect from Light | [2][4] |
Section 2: A Plausible Retrosynthetic Pathway and Synthesis Protocol
While numerous suppliers offer 2,4-Dimethoxypyrimidin-5-amine for commercial purchase, understanding its synthesis is crucial for custom derivatization or scale-up. A logical and robust synthetic route can be devised from readily available starting materials, proceeding through nitration, chlorination, methoxylation, and a final reduction. This multi-step approach ensures high purity and regiochemical control.
Caption: A proposed three-step synthesis of the target compound.
Detailed Synthesis Protocol
Causality Statement: This protocol is constructed based on well-established transformations in pyrimidine chemistry. The sequence is designed to install the least reactive functional group (nitro) first, followed by the activation of the C2 and C4 positions via chlorination, which then allows for the crucial nucleophilic substitution with methoxide. The final step, a nitro reduction, is a robust and high-yielding transformation that is tolerant of the existing methoxy groups.
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [3]
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitrouracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine [5]
-
Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a separate flask under an inert atmosphere (N₂ or Ar).
-
Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol and add it dropwise to the sodium methoxide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The C4-chloro is typically more reactive, but reflux ensures complete substitution at both positions.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the dimethoxy intermediate.
Step 3: Synthesis of 2,4-Dimethoxypyrimidin-5-amine [7]
-
Dissolve the 2,4-dimethoxy-5-nitropyrimidine (1.0 eq) from Step 2 in a suitable solvent such as acetic acid or ethanol.
-
Add iron powder (Fe, 5-10 eq) portion-wise with stirring. The reaction is exothermic.
-
Heat the mixture to 60-80°C for 1-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization from a solvent like cyclohexane to yield the final product.[2]
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures a self-validating system of characterization.
Caption: A standard workflow for the purification and characterization of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should reveal a singlet for the C6 proton, two singlets for the two distinct methoxy groups, and a broad singlet for the amine protons. ¹³C NMR will confirm the presence of the six unique carbon atoms in the structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of 155.0695.[2]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of the final compound. A well-developed method using a C18 column with a mobile phase of acetonitrile and water should yield a single major peak, allowing for quantification of purity, which should ideally be >95%.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of 2,4-Dimethoxypyrimidin-5-amine lies in its role as a versatile intermediate. The amine group serves as a key nucleophile or a point for diazotization, while the methoxy groups can be selectively demethylated or substituted, providing access to a wide array of derivatives.
-
Scaffold for Kinase Inhibitors : The pyrimidine core is central to many FDA-approved kinase inhibitors. The 5-amino group of this compound can be used to build out complex side chains that target the hinge region of kinase active sites, a common strategy in inhibitor design.[1]
-
Synthesis of Antimitotic and Cytotoxic Agents : This building block is explicitly noted for its use in synthesizing potent cytotoxic and antimitotic agents.[2] The amine can be acylated or used in condensation reactions to attach pharmacophores that interfere with cell division or induce apoptosis.
-
Multicomponent Reactions (MCRs) : The amine functionality makes it an ideal component for MCRs, such as the Biginelli or Hantzsch-like reactions. These reactions allow for the rapid assembly of complex, drug-like molecules from simple precursors, accelerating the discovery process.[8] For instance, the related 6-amino-2,4-dimethoxypyrimidine has been used in microwave-assisted MCRs to produce novel pyrimido[4,5-b]quinolines with potent antiproliferative activity against human tumor cell lines.[8]
Section 5: Representative Experimental Protocol: Multicomponent Synthesis
To illustrate the utility of the aminopyrimidine scaffold, the following is a representative protocol for a microwave-assisted, one-pot multicomponent reaction to generate a complex heterocyclic system, adapted from similar reported procedures.[8]
Causality Statement: This protocol utilizes microwave irradiation to accelerate the reaction, a green chemistry approach that often leads to higher yields and shorter reaction times by efficiently overcoming activation energy barriers.[8] Glacial acetic acid serves as both the solvent and a catalyst for the condensation steps. The workup is designed to precipitate the organic product from the aqueous medium, simplifying purification.
Caption: Step-by-step workflow for a representative multicomponent reaction.
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Reaction Setup : In a 10 mL microwave reaction vial, combine an aromatic aldehyde (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), 2,4-Dimethoxypyrimidin-5-amine (1.0 mmol, 1.0 eq), and glacial acetic acid (3-4 mL).
-
Microwave Synthesis : Securely cap the vial and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 15-30 minutes.
-
Monitoring : After cooling, check the reaction progress by TLC using a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Isolation : Once the reaction is complete, pour the cooled reaction mixture into a beaker containing 30 mL of ice-cold water. Stir vigorously for 15 minutes to precipitate the product.
-
Purification : Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with cold water and cold diethyl ether to remove residual acetic acid and unreacted starting materials.[8]
-
Drying : Dry the purified product in a vacuum oven to obtain the final compound.
Section 6: Safety, Handling, and Storage
As a matter of principle, all chemical reagents should be handled with care by trained personnel in a well-ventilated chemical fume hood.
-
Hazard Identification : While a specific GHS classification is not universally available, related aminopyrimidines are often classified as irritants. Assume the compound may cause skin and serious eye irritation.[9] It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling : Avoid generating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C, protected from light, is recommended.[2][4]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.
References
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2,4-Dimethoxypyrimidin-5-amine. LookChem. [Link]
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2,4-Dimethoxypyrimidin-5-amine. MySkinRecipes. [Link]
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Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health (NIH). [Link]
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Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Publishing. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]
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How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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